Adenosine5'-diphosphate,monosodiumsaltdihydrate Adenosine5'-diphosphate,monosodiumsaltdihydrate
Brand Name: Vulcanchem
CAS No.: 1172-42-5
VCID: VC20926810
InChI: InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
Molecular Formula: C10H15N5NaO10P2+
Molecular Weight: 450.19 g/mol

Adenosine5'-diphosphate,monosodiumsaltdihydrate

CAS No.: 1172-42-5

Cat. No.: VC20926810

Molecular Formula: C10H15N5NaO10P2+

Molecular Weight: 450.19 g/mol

* For research use only. Not for human or veterinary use.

Adenosine5'-diphosphate,monosodiumsaltdihydrate - 1172-42-5

CAS No. 1172-42-5
Molecular Formula C10H15N5NaO10P2+
Molecular Weight 450.19 g/mol
IUPAC Name sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Standard InChI Key NYEHFIIOXORNJT-UHFFFAOYSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]

Chemical Identification and Properties

Physical and Chemical Properties

Based on similar ADP salts, the monosodium salt dihydrate would likely share these characteristics:

PropertyValue
Physical FormWhite crystalline powder
SolubilityReadily soluble in water
Storage Temperature-20°C (recommended)
NatureHygroscopic
Molecular WeightApproximately 450-460 g/mol
The compound would likely exhibit optical activity similar to the disodium salt, which has an optical rotation [α]20/D of approximately -29.6±1° (c = 0.5% in 0.5 M Na₂HPO₄) .

Structural Characteristics and Comparison with Related Compounds

Structural Features

Adenosine 5'-diphosphate, monosodium salt dihydrate maintains the fundamental ADP structure, which consists of:

  • An adenine base (a purine derivative)

  • A ribose sugar (forming the nucleoside adenosine)

  • Two phosphate groups linked in sequence

  • One sodium cation (compared to two in the disodium salt)

  • Two water molecules of crystallization

Comparative Analysis with Related Salts

Salt FormMolecular FormulaMolecular WeightCAS NumberDistinguishing Features
Monosodium Dihydrate (inferred)C₁₀H₁₄N₅O₁₀P₂Na·2H₂O~450-460 g/molNot specifiedOne sodium ion, two water molecules
Disodium SaltC₁₀H₁₃N₅Na₂O₁₀P₂471.166 g/mol16178-48-6Two sodium ions, anhydrous form
Monopotassium DihydrateC₁₀H₁₄N₅O₁₀P₂K·2H₂O444.999 g/mol31008-64-7One potassium ion, two water molecules
The difference in counter-ions affects the compound's solubility profile, pH in solution, and possibly its stability characteristics .

Biochemical and Physiological Actions

Metabolic Role

The functional properties of Adenosine 5'-diphosphate, monosodium salt dihydrate would be expected to parallel those of other ADP salts. ADP serves as:

  • A critical intermediate in cellular energy metabolism

  • The immediate precursor to ATP (adenosine triphosphate), the primary energy currency of cells

  • A key component in nucleic acid metabolism
    ADP is converted to ATP by ATP synthases, playing a crucial role in energy storage and transfer within biological systems .

Receptor Interactions and Signaling

Like other ADP salts, the monosodium variant would function as:

  • An agonist for purinergic receptors, particularly P2Y receptors (P2Y1 and P2Y12)

  • A signaling molecule in platelet activation pathways

  • A participant in P2X1 receptor activation
    When ADP is enzymatically converted to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors, representing an important regulatory mechanism in hemostasis .

Research Applications and Uses

Laboratory Applications

Based on the applications of related ADP salts, the monosodium salt dihydrate would likely be valuable in:

  • Biochemical assays measuring energy metabolism

  • Studies of enzymatic reactions involving nucleotides

  • In vitro investigations of platelet function

  • Research on purinergic signaling pathways

Specialized Research Areas

Evidence from studies using related ADP salts suggests applications in:

  • Neuroscience research: particularly in studies investigating the release, neuronal effects, and removal of extracellular β-nicotinamide adenine dinucleotide (β-NAD+) in brain tissue

  • Cardiovascular research: including studies on ischemia-reperfusion injury and cardioprotection

  • Comparative pharmacology: such as evaluating the efficacy of antiplatelet therapies (prasugrel versus clopidogrel) in acute coronary syndrome

Quality Control Parameters

Analytical Methods

Verification of identity and purity would employ:

  • High-performance liquid chromatography (HPLC)

  • Spectrophotometric analysis

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Mass spectrometry

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